2-Aminooctadec-8-ene-1,3,4-triol

Description

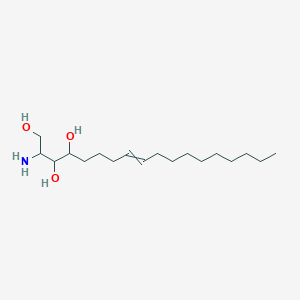

Structure

2D Structure

3D Structure

Properties

CAS No. |

81520-97-0 |

|---|---|

Molecular Formula |

C18H37NO3 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

2-aminooctadec-8-ene-1,3,4-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3 |

InChI Key |

CQKNELOTFUSOTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Assignment of 2 Aminooctadec 8 Ene 1,3,4 Triol and Its Stereoisomers

Spectroscopic Methodologies for Elucidation

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Direct analysis of polar, high-molecular-weight compounds like 2-aminooctadec-8-ene-1,3,4-triol by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and thermal lability. nih.gov Therefore, chemical derivatization is an essential prerequisite to convert the polar functional groups (hydroxyl and amino) into more volatile and thermally stable moieties. nih.govsigmaaldrich.com Common derivatization techniques for such polyfunctional amino alcohols include silylation and acylation. nih.govnih.gov

Silylation, often employing reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com Alternatively, acylation with perfluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), converts the amino and hydroxyl groups into their corresponding esters and amides. nih.gov These derivatization procedures increase the volatility and thermal stability of the analyte, allowing for its successful separation on a GC column and subsequent analysis by mass spectrometry. mdpi.com

The electron ionization (EI) mass spectra of these derivatives exhibit characteristic fragmentation patterns that are crucial for structural confirmation. nih.gov For instance, the mass spectra of TMS derivatives of long-chain amino alcohols often show fragment ions resulting from cleavage of the carbon-carbon bonds adjacent to the oxygen and nitrogen atoms. nih.govlibretexts.org The analysis of these fragmentation patterns allows for the determination of the positions of the functional groups and the structure of the hydrocarbon chain.

Table 1: Postulated GC-MS Fragmentation of a Per-silylated this compound Derivative

| Fragment Type | Postulated m/z | Description |

| Molecular Ion (M+) | Present, but may be weak | Represents the intact derivatized molecule. |

| Alpha-cleavage | Variable | Cleavage of C-C bonds adjacent to the silylated amino and hydroxyl groups, providing structural information. |

| Neutral Loss | M - 15, M - 89 | Loss of a methyl group (•CH3) or a trimethylsilanol (B90980) group (HOSi(CH3)3) from the molecular ion. |

Note: The exact m/z values would depend on the specific silylating agent used (e.g., TMS or TBDMS).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of this compound with high accuracy and precision. nih.gov Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for analyzing intact sphingolipid-like molecules. nih.govspringernature.com

The high-resolution capability of instruments like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the measurement of the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.govmdpi.com This level of accuracy enables the unambiguous determination of the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C18H37NO3, the expected monoisotopic mass is 315.277344 Da. chemspider.com HRESIMS would be expected to detect a protonated molecule [M+H]⁺ at an m/z corresponding to this mass plus the mass of a proton.

Table 2: HRESIMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C18H38NO3⁺ | 316.28462 | Typically within 5 ppm | < 5 ppm |

Note: The observed m/z and mass accuracy are typical values obtained in HRESIMS analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum provides information on the vibrations of chemical bonds, with specific functional groups absorbing infrared radiation at characteristic frequencies. mdpi.comencyclopedia.pub For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups: hydroxyl (O-H), amino (N-H), alkene (C=C), and aliphatic C-H bonds. researchgate.netresearchgate.net

The presence of multiple hydroxyl groups and an amino group would likely result in a broad absorption band in the region of 3500-3200 cm⁻¹ due to O-H and N-H stretching vibrations, often broadened by hydrogen bonding. utdallas.edu The C-H stretching vibrations of the long alkyl chain would appear just below 3000 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the octadecene backbone would give rise to a stretching vibration around 1650 cm⁻¹, although this can sometimes be weak. utdallas.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium, often overlaps with O-H |

| C-H (Alkane) | Stretching | 2960 - 2850 | Strong |

| C=C (Alkene) | Stretching | ~1650 | Weak to Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

Note: These are general expected ranges and the exact peak positions and shapes can be influenced by the molecular environment and intermolecular interactions.

Determination of Absolute and Relative Stereochemistry

The presence of three stereocenters (at carbons 2, 3, and 4) and a double bond (at carbon 8) in this compound means that multiple stereoisomers can exist. Determining the specific spatial arrangement of atoms (the absolute and relative stereochemistry) is critical for understanding its biological function and for its synthesis.

Optical Rotation Analysis

Chiral molecules, such as the stereoisomers of this compound, have the ability to rotate the plane of plane-polarized light, a property known as optical activity. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. youtube.com The specific rotation is a characteristic physical property for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

Enantiomers will rotate light by an equal magnitude but in opposite directions (one being dextrorotatory (+) and the other levorotatory (-)). wikipedia.org Therefore, by measuring the specific rotation of a sample and comparing it to the values of known, pure stereoisomers, one can help to determine the absolute configuration of the molecule. researchgate.net For example, if a synthetic sample of a particular stereoisomer of this compound is found to have a specific rotation of +X, and a previously characterized natural sample has a value of -X, it can be inferred that they are enantiomers.

Stereochemical Assignment through Synthetic Derivatization

A powerful and widely used method for determining the absolute configuration of chiral alcohols and amines is through synthetic derivatization, most notably using the Mosher's ester method. echemi.comresearchgate.net This technique involves reacting the chiral substrate, in this case, the vicinal amino alcohol moiety of this compound, with an enantiomerically pure chiral derivatizing agent, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.com

This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. stackexchange.commdpi.com The protons in the vicinity of the newly formed ester or amide linkage will experience different magnetic environments in the two diastereomers due to the anisotropic effect of the phenyl ring of the MTPA moiety. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration of that center can be reliably assigned. springernature.commdpi.com This method can be applied to the hydroxyl groups at C-3 and C-4, as well as the amino group at C-2, to elucidate the complete stereochemistry of the molecule. nih.govnih.gov

Comparison with Known Stereoisomers and Analogues

The definitive assignment of stereochemistry often relies on the direct comparison of spectroscopic and physical data with that of authentic standards of known configuration. researchgate.net The synthesis of all possible stereoisomers of a target molecule or a close analogue, such as phytosphingosine (B30862) (the saturated version of this compound), provides a reference library for comparison. nih.gov

Advanced spectroscopic techniques, particularly NMR, are highly sensitive to the diastereomeric relationships within a molecule. masterorganicchemistry.comyoutube.com For example, the ¹H and ¹³C NMR spectra of different diastereomers of this compound will exhibit unique chemical shifts and coupling constants. By meticulously comparing the NMR data of an unknown isomer with the spectra from a library of synthesized stereoisomers, the relative stereochemistry can be established. nih.govresearchgate.net Furthermore, techniques like Vibrational Circular Dichroism (VCD) can provide characteristic spectral fingerprints for different stereoisomers, allowing for their discrimination and absolute configuration assignment when compared to theoretical calculations or known standards. researchgate.net

Isomeric Forms and Double Bond Configuration (e.g., (2S,3S,4R,8Z), (8E)-isomers)

The specific arrangement of atoms in three-dimensional space, known as stereochemistry, and the geometry of the double bond are critical factors in defining the precise structure and function of this compound. This sphingoid base can exist in various isomeric forms, distinguished by the spatial orientation of substituents at its chiral centers and the configuration of its carbon-carbon double bond.

One of the most commonly cited stereoisomers is (2S,3S,4R,8Z)-2-aminooctadec-8-ene-1,3,4-triol . This particular isomer has been identified as a frequent long-chain base component of cerebrosides isolated from the plant Euphorbia platyphyllos L. researchgate.netsemanticscholar.orgresearchgate.net. Its structure has been elucidated through extensive spectroscopic analysis, including advanced two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry (MS). researchgate.netsemanticscholar.org The stereochemistry of the ceramide portion, which includes this long-chain base, was confirmed by comparing its ¹H-NMR data with that of synthetically created analogs. semanticscholar.org

The configuration of the double bond at the C8 position is a key distinguishing feature among isomers. The Z configuration (cis) in the (2S,3S,4R,8Z) isomer has been determined based on specific signals in the ¹³C-NMR spectrum. semanticscholar.org The carbon atoms adjacent to the double bond (allylic carbons C-7 and C-10) exhibit chemical shifts at approximately δ 27.74 and δ 27.62 respectively, which is characteristic of a cis double bond. semanticscholar.org Further confirmation of the Z geometry is provided by resonances around 27.8 and 27.9 ppm. semanticscholar.org In some studies, the determination of the Z configuration was also supported by the coupling constant (J = 4.0 Hz) associated with the double bond. vjs.ac.vn

In addition to the (8Z) isomer, the (8E)-isomer of this compound has also been documented. foodb.ca This isomer, with a trans configuration at the C8 double bond, is also referred to as the D-ribo-trans-form. foodb.ca The assignment of the double bond geometry in such cases can be tentatively made by observing the chemical shifts of the allylic methylene (B1212753) (CH₂) groups in the ¹³C-NMR spectrum. Generally, a chemical shift in the range of 32-33 ppm for the allylic carbons is indicative of a trans double bond, in contrast to the ~27.5 ppm shift seen for a cis geometry. researchgate.net

The table below summarizes the key isomeric forms of this compound and the analytical evidence used for their characterization.

| Isomer Configuration | Common Name/Form | Source/Context | Method of Characterization | Key Spectral Data |

| (2S,3S,4R,8Z) | - | A common long-chain base in cerebrosides from Euphorbia platyphyllos L. researchgate.netsemanticscholar.orgresearchgate.net | ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), FAB-MS researchgate.netsemanticscholar.org | ¹³C-NMR: C-7 at δ 27.74, C-10 at δ 27.62 semanticscholar.org |

| (8Z) | - | Found in a derivative from Polyscias serrata. vjs.ac.vn | ¹H-NMR | Coupling constant J = 4.0 Hz for the double bond vjs.ac.vn |

| (8E) | D-ribo-trans-form | General chemical database entry. foodb.ca | Comparison of ¹³C-NMR data | Allylic CH₂ carbon shifts typically at δ 32-33 ppm researchgate.net |

Biosynthetic Pathways and Metabolic Intermediacy of 2 Aminooctadec 8 Ene 1,3,4 Triol

De Novo Sphingolipid Biosynthesis Cascade

The creation of 2-Aminooctadec-8-ene-1,3,4-triol is an integral part of the de novo sphingolipid synthesis pathway, a fundamental process occurring in the endoplasmic reticulum of eukaryotic cells.

Serine Palmitoyltransferase (SPT) Catalysis and Long-Chain Base Formation

The initial and rate-limiting step in the biosynthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. This foundational long-chain base (LCB) then undergoes a series of modifications to generate a diverse array of sphingoid bases.

Following the action of SPT, the resulting 3-ketodihydrosphingosine is rapidly reduced to form dihydrosphingosine (also known as sphinganine). Sphinganine (B43673) serves as the direct precursor for the synthesis of this compound.

Formation as a Product of Sphinganine Hydroxylation

The compound this compound is a specific type of phytosphingosine (B30862), characterized by a hydroxyl group at the C-4 position of the sphingoid backbone and a double bond at the C-8 position. Its formation from sphinganine involves two key enzymatic steps:

C-4 Hydroxylation: Sphinganine is first hydroxylated at the C-4 position by a sphinganine C4-hydroxylase to form phytosphinganine ((2S,3S,4R)-2-aminooctadecane-1,3,4-triol).

Δ8-Desaturation: Subsequently, a sphingolipid Δ8-desaturase introduces a double bond between the 8th and 9th carbon atoms of the phytosphinganine backbone. This desaturation step results in the formation of this compound. nih.gov In plants like Arabidopsis thaliana, this Δ8-desaturation is a predominant modification of long-chain bases. oup.com The desaturase can produce both (E) and (Z) isomers of the double bond. nih.gov

Role as a Backbone for Complex Sphingolipids

Once synthesized, this compound serves as a fundamental building block for the assembly of more complex sphingolipids, including cerebrosides and ceramides (B1148491).

Precursor to Cerebrosides (Glycosphingolipids)

Research has identified this compound as the sphingoid base component of cerebrosides, which are a class of glycosphingolipids. For instance, a study on the leaves of Clinacanthus nutans characterized a mixture of cerebrosides as 1-O-β-D-glucosides of phytosphingosines. The predominant long-chain base in these cerebrosides was identified as (2S,3S,4R,8Z)-2-amino-8(Z)-octadecene-1,3,4-triol. researchgate.net

Furthermore, studies on Arabidopsis thaliana have shown that the Δ8-unsaturation of long-chain bases, such as in this compound, is important for the biosynthesis of glucosylceramides, a major class of cerebrosides in plants. nih.gov In wheat, glucosylceramides have been found to contain d18:1(Δ8) long-chain bases. nih.gov This indicates that this specific unsaturated sphingoid base is a key structural component of cerebrosides in various plant species.

Integration into Sphingolipids via N-Acylation (Ceramide Formation)

The integration of this compound into a ceramide structure occurs through N-acylation. In this reaction, a fatty acid is attached to the amino group at the C-2 position of the sphingoid base. This reaction is catalyzed by a family of enzymes known as ceramide synthases.

The resulting ceramide, N-acyl-2-aminooctadec-8-ene-1,3,4-triol, can then serve as a precursor for the synthesis of more complex sphingolipids, such as the aforementioned cerebrosides where a sugar moiety is attached to the C-1 hydroxyl group. The specific fatty acid that is attached can vary, leading to a wide diversity of ceramide molecules. For example, in Clinacanthus nutans, the (2S,3S,4R,8Z)-2-amino-8(Z)-octadecene-1,3,4-triol is found acylated with a variety of 2-hydroxy fatty acids of different chain lengths (C16, C18, C20-26). researchgate.net

Enzymatic Transformations and Turnover

The metabolic fate of this compound and its derivatives is governed by a series of enzymatic transformations that lead to their degradation and the recycling of their components. The turnover of sphingolipids is a critical process for maintaining cellular homeostasis.

The degradation of complex sphingolipids containing this compound, such as cerebrosides, is a stepwise process that occurs in the lysosomes. The sugar headgroup is first cleaved by specific glycosidases to yield the corresponding ceramide.

This ceramide is then acted upon by ceramidases, which hydrolyze the amide bond to release the fatty acid and the free sphingoid base, this compound. The released long-chain base can then be either re-utilized for the synthesis of new sphingolipids or be phosphorylated by a sphingosine (B13886) kinase. The phosphorylated form can then be irreversibly cleaved by a lyase, breaking it down into a fatty aldehyde and ethanolamine (B43304) phosphate, which can then enter other metabolic pathways.

The key enzymes involved in the turnover of sphingolipids containing this compound are summarized in the table below:

| Enzyme Class | Action | Substrate (Example) | Product |

| Glucosylceramidase | Cleavage of glucose from glucosylceramide | Glucosyl-N-acyl-2-aminooctadec-8-ene-1,3,4-triol | N-acyl-2-aminooctadec-8-ene-1,3,4-triol + Glucose |

| Ceramidase | Hydrolysis of the amide bond in ceramide | N-acyl-2-aminooctadec-8-ene-1,3,4-triol | This compound + Fatty Acid |

| Sphingosine Kinase | Phosphorylation of the C-1 hydroxyl group | This compound | This compound-1-phosphate |

| Sphingosine-1-phosphate Lyase | Cleavage of the phosphorylated long-chain base | This compound-1-phosphate | Fatty aldehyde + Ethanolamine phosphate |

This intricate network of enzymatic reactions ensures the dynamic regulation of the levels of this compound and its derivatives, reflecting their central role in the structural and signaling functions of sphingolipids.

Enzymes Involved in Hydroxylation and Desaturation

The formation of this compound from a basic dihydroxy LCB like sphinganine (dihydrosphingosine) is contingent on the sequential or coordinated action of specific hydroxylase and desaturase enzymes. These modifications are crucial for generating the vast diversity of sphingolipids observed in nature, particularly in plants and fungi. nih.govmdpi.com

The initial step in the biosynthesis of all sphingolipids is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. tandfonline.com This is then reduced to sphinganine, the foundational C18 dihydroxy LCB. tandfonline.com The key modifications that lead to this compound are:

C-4 Hydroxylation: The presence of a hydroxyl group at the C-4 position, creating a "triol" structure (1,3,4-triol), is the work of a Sphingolipid C4-hydroxylase. nih.govnih.gov This enzyme converts a dihydroxy LCB into a trihydroxy LCB, such as phytosphingosine. researchgate.netwikipedia.org In yeast, this enzyme is known as Sur2p, and in humans, a homolog, hDES2, has been identified, with high expression in the skin. nih.gov In the plant kingdom, two genes encoding for C4-hydroxylase isoenzymes have been identified in Arabidopsis thaliana, underscoring the importance of this modification in plant sphingolipid metabolism. nih.gov This hydroxylation and the introduction of a double bond at the C-4 position are mutually exclusive events. oup.com

Δ8 Desaturation: The double bond at the C-8 position ("8-ene") is introduced by a Sphingolipid Δ8-desaturase. nih.govuniprot.org This enzyme acts on the LCB backbone, creating an unsaturation. nih.gov Such enzymes have been characterized in various fungi, like Candida albicans, and plants, including Helianthus annuus (sunflower). nih.govacs.orgnih.gov The Δ8-desaturase in fungi and plants is responsible for producing sphingoid bases like (4E, 8E)-sphinga-4,8-dienine. nih.govnih.gov In fungi, this desaturation is a key step in the formation of glucosylceramide. nih.gov The presence of a Δ8 double bond is a distinguishing feature of many plant and fungal sphingolipids compared to their mammalian counterparts. asm.org

The following table summarizes the key enzymes involved in the formation of the characteristic structural features of this compound.

| Enzyme | Function | Substrate (Example) | Product (Example) | Organism(s) |

| Sphingolipid C4-hydroxylase (SUR2/hDES2) | Introduces a hydroxyl group at the C-4 position of the LCB. nih.govnih.gov | Dihydroceramide / Sphinganine | Phytoceramide / Phytosphingosine | Plants, Fungi, Mammals (skin) nih.govresearchgate.net |

| Sphingolipid Δ8-desaturase | Introduces a double bond at the C-8 position of the LCB. uniprot.orgnih.gov | (E)-sphing-4-enine | (4E, 8E)-sphinga-4,8-dienine | Plants, Fungi nih.govacs.org |

Linkages to Sphingosine-1-Phosphate Metabolism

Once formed, this compound, as a free sphingoid long-chain base, can enter the central hub of sphingolipid signaling, the sphingosine-1-phosphate (S1P) metabolic pathway. This pathway is critical for regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. uniprot.org

The entry point into this pathway is the phosphorylation of the LCB at its C-1 hydroxyl group. This reaction is catalyzed by sphingosine kinases (SK1 and SK2). frontiersin.org These kinases can act on various sphingoid bases, including sphingosine and likely its modified forms like this compound, to produce the corresponding LCB-1-phosphate.

The resulting phosphorylated compound, this compound-1-phosphate, can then be acted upon by two main types of enzymes:

S1P Phosphatases: These enzymes can dephosphorylate the LCB-1-phosphate, converting it back to its free LCB form. frontiersin.org This reversible phosphorylation allows for tight regulation of the cellular pools of free LCBs and their phosphorylated counterparts. frontiersin.org

S1P Lyase: This enzyme irreversibly cleaves the LCB-1-phosphate. frontiersin.org The cleavage products are phosphoethanolamine and a long-chain aldehyde, marking the catabolic exit from the sphingolipid pathway. frontiersin.org

Therefore, the metabolism of this compound is intrinsically linked to the S1P pathway, where its phosphorylation and dephosphorylation can modulate cellular signaling, or its ultimate degradation can occur.

Evolutionary Conservation of Biosynthetic Pathways

The fundamental biosynthetic pathway for sphingolipids is remarkably conserved across eukaryotes, including fungi, plants, and animals. This indicates that these lipids arose early in eukaryotic evolution and have maintained their essential roles. The core reactions, from the initial condensation of serine and palmitoyl-CoA to the formation of ceramide, are shared among these kingdoms. tandfonline.com

While the core pathway is conserved, the diversification of sphingolipid structures, such as that seen in this compound, arises from the evolutionary divergence of modifying enzymes. Plants and fungi, in particular, exhibit a much greater diversity of LCB structures compared to mammals. nih.gov This is due to the presence and activity of enzymes like the aforementioned C4-hydroxylases and Δ8-desaturases, which are more widespread or have different specificities in these organisms. nih.govfrontiersin.org

For instance, while mammals predominantly utilize sphingosine (a d18:1Δ4 LCB), plants and fungi commonly produce an array of LCBs with different hydroxylation and desaturation patterns, including trihydroxy LCBs (phytosphingosine) and those with Δ8 double bonds. asm.orgfrontiersin.org The enzymes responsible for these modifications, while having homologs in mammals, play a more prominent role in generating structural diversity in plants and fungi. This shared enzymatic toolkit, with kingdom-specific expansions and specializations, highlights a pattern of conserved pathways being adapted to fulfill unique biological roles in different evolutionary lineages.

Chemical Synthesis and Analog Development of 2 Aminooctadec 8 Ene 1,3,4 Triol

Total Synthesis Strategies

The total synthesis of 2-Aminooctadec-8-ene-1,3,4-triol and related sphingoid bases often involves stereocontrolled methods to establish the correct configuration of the multiple chiral centers. Common starting materials include amino acids like L-serine or carbohydrates, which provide a chiral pool for the synthesis. acs.orgdiva-portal.orgresearcher.life

Enantioselective Henry Reaction Approaches

The enantioselective Henry (nitroaldol) reaction is a powerful tool for forming carbon-carbon bonds and creating β-nitroalcohols, which are valuable intermediates in the synthesis of amino alcohols. researchgate.netmdpi.com This reaction has been utilized in the synthesis of sphingosine (B13886) and its analogs. researchgate.net In one approach, a late-stage enantioselective Henry reaction between a functionalized aldehyde and 2-nitroethanol (B1329411) using chiral copper complexes allows for the introduction of the 1,2-amino alcohol moiety in either a syn- or anti-configuration. researchgate.net

Stereoselective Synthesis of Amino Alcohol Scaffolds

The stereoselective synthesis of the 1,2-amino alcohol core is a critical step in the preparation of sphingoid bases. diva-portal.orgnih.gov Numerous strategies have been developed to achieve high stereocontrol. One common method involves the use of chiral precursors, such as L-serine, to set the stereochemistry. acs.orgacs.org Other approaches employ asymmetric reactions like the Sharpless asymmetric epoxidation or aldol (B89426) reactions with chiral auxiliaries to create the vicinal stereogenic centers. diva-portal.org A highly enantioselective zirconium-catalyzed aldol reaction of a glycine-derived silicon enolate has also been reported for the synthesis of D-erythro-sphingosine. diva-portal.org Furthermore, a three-component approach using a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines yields syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org

Decarboxylative Cross-Coupling Reactions in Analog Synthesis

Decarboxylative cross-coupling reactions have emerged as a versatile method for forming carbon-carbon bonds in the synthesis of various organic molecules, including analogs of sphingosines. wikipedia.orgnih.gov This reaction typically involves the coupling of a carboxylic acid with an organic halide, catalyzed by a metal such as palladium or iron. wikipedia.orgchemrxiv.orgnih.gov A significant advantage of this method is the use of readily available and relatively inexpensive carboxylic acids. wikipedia.org These reactions can tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules. nih.gov For instance, a palladium-catalyzed cross-coupling has been used to create functionalized pyridines and other heterocyclic structures that could be incorporated into sphingosine analogs. wikipedia.org

Application of Protecting Group Strategies (e.g., Pyrrolo-Protection)

Protecting groups are essential in the multistep synthesis of complex molecules like this compound to mask reactive functional groups and prevent unwanted side reactions. jocpr.comscispace.com The choice of protecting groups is critical for the success of a synthetic route, requiring them to be stable under various reaction conditions and easily removable when needed. jocpr.com In peptide synthesis, which shares similarities with the synthesis of amino-containing sphingolipids, common protecting groups for amino groups include Fmoc and Boc. jocpr.com For hydroxyl groups, silyl (B83357) ethers and benzyl (B1604629) ethers are frequently employed. jocpr.com The development of orthogonal protecting group strategies, where one group can be removed selectively in the presence of others, is crucial for the efficient synthesis of complex, branched structures like those found in oligosaccharides and some sphingolipid analogs. researchgate.netresearchgate.net

Synthesis of Stereoisomers and Diastereomers

The synthesis of all possible stereoisomers and diastereomers of a biologically active molecule is crucial for structure-activity relationship studies. For 2-amino-1,3-diols, a method for complete stereodivergence has been developed using the oxidative amination of allenes. rsc.org This strategy allows for the transfer of axial chirality from an enantioenriched allene (B1206475) precursor to create any of the possible diastereomeric 2-amino-1,3-diol products. rsc.org Another approach to achieve diastereoselective synthesis is through the amination of enantioenriched trans-γ,δ-unsaturated β-hydroxyesters, which can produce either the (2S,3R) or (2R,3S) enantiomer of aromatic sphingosine analogs with high purity. acs.orgacs.org

Development of Structurally Related Analogues and Derivatives

The development of structurally related analogs and derivatives of sphingoid bases is important for exploring their biological activities and for creating new therapeutic agents. nih.govnih.gov Various synthetic methods are employed to introduce modifications to the basic sphingosine scaffold. Olefin cross-metathesis is a powerful technique for synthesizing a variety of sphingolipids and their functionalized derivatives. acs.org This reaction can be used to couple different olefinic fragments with amino alcohol segments derived from L-serine. acs.org For example, N,N'-dimethylsphingosine and N,N',N''-trimethylsphingosine are derivatives that have been synthesized to study their effects on cell signaling. nih.govnih.gov Aromatic sphingosine analogs have also been synthesized to investigate their biological properties. acs.org

Modified Long-Chain Bases

The synthesis of modified long-chain bases related to this compound involves intricate stereocontrolled methodologies. A key strategy commences with a C-16 aldehyde, which undergoes a multi-step process. This process includes an indium-mediated allylation, ozonolysis, and a Horner-Wadsworth-Emmons reaction to construct the C-18 backbone with the required functionalities. The introduction of the amino group at the C-2 position is a critical step, often achieved through the reduction of an azide (B81097). This azide is incorporated via a nucleophilic substitution reaction on a suitably activated hydroxyl group. The stereochemistry at the C-2, C-3, and C-4 positions is meticulously controlled through the use of chiral catalysts and auxiliaries during the synthetic sequence.

| Compound Name | Modification | Key Synthetic Step | Reference |

| (2S,3S,4R)-2-amino-8(Z)-octadecene-1,3,4-triol | Parent Compound | Indium-mediated allylation | |

| C-16 Analog | Shortened alkyl chain | Horner-Wadsworth-Emmons with a C-14 aldehyde | |

| C-20 Analog | Lengthened alkyl chain | Horner-Wadsworth-Emmons with a C-18 aldehyde | |

| Trans-isomer | Trans double bond at C-8 | Wittig reaction with a stabilized ylide |

Sphingoid Base-Like Compounds

Another key area of analog development involves the modification of the polar head group. The 1,3,4-triol system is crucial for the biological activity of many sphingolipids, and thus, subtle changes in this region can have profound effects. Analogs have been created where one or more of the hydroxyl groups are replaced with other functional groups, such as a methoxy (B1213986) group, a fluorine atom, or an amino group. These modifications are designed to probe the hydrogen bonding interactions that are critical for the recognition of these lipids by enzymes and receptors. The synthesis of these analogs often requires the use of protecting group strategies to selectively modify one hydroxyl group in the presence of others.

Furthermore, efforts have been directed towards the synthesis of conformationally restricted analogs. By incorporating cyclic structures or additional stereocenters, researchers can lock the molecule into specific conformations. This approach helps to identify the bioactive conformation of the parent compound. For instance, cyclopropane-containing analogs have been synthesized where the double bond is replaced by a cyclopropyl (B3062369) group, which mimics the geometry of the double bond but with different electronic properties.

| Compound Name | Modification Type | Rationale for Modification | Reference |

| Fluorinated Sphingoid Analog | Partial fluorination of the alkyl chain | Enhance metabolic stability and alter lipophilicity | |

| 3-O-Methyl Analog | Methylation of the C-3 hydroxyl group | Probe hydrogen bonding interactions | |

| 4-Deoxy-4-fluoro Analog | Replacement of the C-4 hydroxyl with fluorine | Investigate the role of specific hydroxyl groups | |

| Cyclopropyl Analog | Replacement of the C-8 double bond with a cyclopropane (B1198618) ring | Introduce conformational constraints |

Molecular and Cellular Biological Roles of 2 Aminooctadec 8 Ene 1,3,4 Triol and Its Derivatives

Biological Potentials of Isolated Compounds

Sphingoid bases, including compounds structurally similar to 2-Aminooctadec-8-ene-1,3,4-triol, have demonstrated notable antimicrobial properties. These lipids are naturally present in the stratum corneum of the skin and contribute to the cutaneous antimicrobial barrier. nih.gov

Studies have shown that sphingosines are effective against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, as well as some Gram-negative bacteria and the yeast Candida albicans. nih.gov For instance, phytosphingosine (B30862) has been shown to possess antimicrobial activity against various bacteria and yeasts. researchgate.netresearchgate.netdergipark.org.tr The antimicrobial action of these lipids is influenced by factors such as pH and the presence of ions like Ca++. nih.gov Their ability to disrupt microbial membranes is a likely mechanism for their antimicrobial effects. nih.gov

The following table summarizes the antimicrobial activity of phytosphingosine against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Gram-positive bacteria | 1 - 1024 |

| Gram-negative bacteria | 8 - 1024 |

| Candida strains | 8 - 512 |

| Data sourced from Başpınar et al., 2018. dergipark.org.tr |

Sphingolipids and their derivatives are known to be potent regulators of cell growth, differentiation, and apoptosis. Sphingosine (B13886) and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. karger.comdoaj.org These compounds can induce cell death through different mechanisms, including apoptosis and autophagy. karger.com

For example, sphingosine has been shown to inhibit the growth of diffuse large B-cell lymphoma (DLBCL) cell lines. karger.com The cytotoxic activity is often independent of sphingosine-1-phosphate (S1P) receptors and can be attributed to the induction of apoptosis, characterized by PARP cleavage and the activation of caspases, and autophagy, indicated by the accumulation of LC3-II. karger.com Furthermore, some sphingolipid analogs have been found to inhibit protein kinase C (PKC), a family of enzymes often implicated in cancer progression. karger.com

The cytotoxic effects of sphingosine on various cancer cell lines are presented in the table below.

| Cell Line | Type of Cancer | Effect | Reference |

| OciLy19, HT, HBL-1, U2932 | Diffuse Large B-cell Lymphoma | Growth inhibition, apoptosis, autophagy | karger.com |

| SW480, T84 | Colon Cancer | Inhibition of proliferation, induction of cell death | nih.gov |

| K562, HL-60, Kasumi-3 | Myeloid Leukemia | Induction of cell death | nih.gov |

| Huh-7, HepG2, KYN-2 | Hepatocellular Carcinoma | Cytotoxicity, hindrance of tumorigenesis | nih.gov |

| A498, Caki-2 | Renal Carcinoma | Inhibition of cell proliferation and invasion | nih.gov |

| A549 | Adenocarcinoma Alveolar Cells | Cytotoxicity | nih.gov |

The antifungal activity of sphingolipids is an area of growing interest. Phytosphingosine, a close analog of this compound, has been shown to be effective against the pathogenic yeast Candida albicans. nih.govresearchgate.netdergipark.org.tr The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane integrity. nih.gov

The inhibition of enzymes involved in sphingolipid metabolism in fungi is also a promising strategy for the development of new antifungal drugs. nih.gov For instance, inhibitors of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for fungal sphingolipid biosynthesis but absent in mammals, have shown potent antifungal activity. nih.gov

While direct antitubercular activity of this compound has not been reported, the role of host sphingolipid metabolism in the defense against Mycobacterium tuberculosis (Mtb) is well-documented. aai.orgnih.gov Sphingolipids are involved in the host's innate immune response to Mtb infection. nih.gov

Mtb appears to rely on the host's sphingolipid biosynthesis for initial entry into host cells. aai.org However, at later stages of infection, host sphingolipids can restrict the intracellular growth of the pathogen. aai.org Specifically, sphingosine-1-phosphate (S1P), a key signaling molecule in sphingolipid metabolism, has been shown to play a role in macrophage-mediated killing of Mtb. nih.gov Therefore, modulation of the host's sphingolipid pathways could represent a novel therapeutic approach against tuberculosis. nih.govnih.gov

Influence on Cellular Signaling Pathways

Sphingolipid metabolism is a complex and tightly regulated network of interconnected pathways that produce a variety of bioactive molecules. nih.govnih.gov The central molecule in this metabolism is ceramide, which can be converted to more complex sphingolipids or broken down into sphingosine. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P). nih.govnih.gov

The balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate. nih.gov Generally, ceramide and sphingosine promote apoptosis and cell growth arrest, while S1P promotes cell proliferation and survival. nih.govnih.gov Various stimuli, such as growth factors and cytokines, can influence the activity of enzymes that regulate the levels of these sphingolipid metabolites. nih.gov For example, tumor necrosis factor-alpha (TNF-α) can induce the hydrolysis of sphingomyelin (B164518) to produce ceramide. nih.gov

Compounds that are structurally similar to sphingolipid intermediates, such as this compound, have the potential to modulate the enzymes of this pathway, thereby influencing cellular signaling and function. ccij-online.org For instance, analogs could potentially inhibit or activate sphingosine kinases, ceramidases, or ceramide synthases, thus altering the cellular balance of bioactive sphingolipids and impacting processes like cell growth, apoptosis, and inflammation. nih.govccij-online.org The specific effects would depend on the compound's affinity for these enzymes and its intracellular localization. youtube.comyoutube.com

Interaction with Sphingolipid Base-Sensing Receptors

While direct studies on the receptor interactions of this compound are not extensively documented, the activities of structurally similar sphingoid bases, such as phytosphingosine, provide significant insights. Phytosphingosine, a closely related long-chain base, is known to interact with and modulate the activity of specific cellular receptors. nih.gov

One of the most well-studied interactions is with the peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. nih.gov For instance, phytosphingosine has been shown to activate the transcriptional activity of PPARs in human keratinocytes. nih.gov This interaction suggests that sphingoid bases can act as signaling molecules, translating changes in lipid metabolism into downstream cellular responses. The binding to these receptors is a critical aspect of their function as cell-communicating molecules. incidecoder.com

Furthermore, the general class of free sphingoid bases is known to interact with a variety of specific protein targets, although the full extent of these interactions is still an active area of research. nih.gov These interactions are crucial for their involvement in numerous physiological and biological processes. nih.gov The structural features of this compound, including its hydroxyl groups and amino group, are poised to form specific hydrogen bonds and electrostatic interactions with protein binding pockets, similar to other well-characterized sphingoid bases.

Roles in Cellular Processes (e.g., Multicellularity Induction in Model Organisms)

The transition from unicellular to multicellular life is a pivotal event in evolution, and recent studies on the choanoflagellate Salpingoeca rosetta, a close living relative of animals, have revealed a surprising role for lipids in inducing multicellularity. nih.govwikipedia.org While not directly implicating this compound, these studies demonstrate that specific bacterial lipids can trigger a developmental switch in S. rosetta, causing it to form multicellular rosette-shaped colonies. nih.govwikipedia.org

The key signaling molecules produced by the bacterium Algoriphagus machipongonensis are sulfonolipids, which are structurally distinct from this compound but share the characteristic of being amphipathic lipid molecules. nih.gov These bacterial lipids, specifically named rosette-inducing factors (RIFs), are sufficient to initiate the process of rosette development, where single cells undergo repeated rounds of cell division without separating. nih.gov

Interestingly, the choanoflagellate S. rosetta itself possesses genes for sphingolipid biosynthesis, suggesting that it may utilize its own sphingolipid signaling pathways to regulate cellular processes and life cycle transitions. nih.gov This finding opens the possibility that exogenous bacterial lipids could be interacting with the choanoflagellate's endogenous sphingolipid-sensing pathways. The study of how these lipid signals are perceived and transduced provides a fascinating model for understanding the molecular basis of multicellularity and the role of lipid signaling in this fundamental biological process. nih.govnih.gov The ability of choanoflagellates to differentiate into various cell types, including multicellular forms, in response to environmental cues such as bacterial lipids, is thought to have provided a selective advantage to the ancestors of animals. nih.gov

Membrane Integration and Biophysical Properties of Long-Chain Bases

Long-chain bases like this compound are essential structural components of cellular membranes, where they profoundly influence the biophysical properties of the lipid bilayer. nih.govnih.gov Their integration into membranes affects key characteristics such as fluidity, thickness, and the formation of lateral domains. nih.govmdpi.com

The structure of the sphingoid base, including its chain length, degree of saturation, and hydroxylation pattern, is a critical determinant of its biophysical behavior. mdpi.commdpi.comnih.gov The long hydrocarbon tail of these molecules allows them to embed within the hydrophobic core of the membrane, while the polar headgroup, containing hydroxyl and amino groups, is positioned at the membrane-water interface. nih.gov

The length of the long-chain base has a significant impact on the lateral segregation of lipids into distinct domains. nih.gov Studies on ceramide analogs have shown that a longer sphingoid base promotes the formation of ordered, gel-like domains at lower concentrations compared to shorter bases. nih.gov This is because longer chains have stronger van der Waals interactions, leading to tighter packing. mdpi.com The presence and position of double bonds and hydroxyl groups also influence membrane properties. For example, hydroxylation can increase the potential for hydrogen bonding with neighboring lipids and proteins, affecting membrane packing and the stability of lipid domains. mdpi.commdpi.com These domains, often referred to as lipid rafts, are thought to be important for organizing signaling proteins and regulating their activity. nih.gov

The table below summarizes the influence of different structural features of long-chain bases on membrane biophysical properties, based on studies of various sphingoid bases.

| Structural Feature | Influence on Membrane Biophysical Properties | Research Finding |

| Long-Chain Base Length | Longer chains promote the formation of ordered, gel-like membrane domains at lower concentrations and increase the thermal stability of these domains. nih.gov | In POPC bilayers, ceramide analogs with longer long-chain bases (e.g., d20:1) require a lower concentration to induce lateral segregation compared to those with shorter bases (e.g., d16:1). nih.gov |

| Hydroxylation | The presence of hydroxyl groups increases the potential for hydrogen bonding, which can lead to tighter lipid packing and altered membrane fluidity. mdpi.commdpi.com | The additional hydroxyl group in phytosphingosine-based ceramides (B1148491) contributes to stronger hydrogen bonding networks within the lipid matrix of the stratum corneum. mdpi.com |

| Unsaturation | The presence and configuration (cis/trans) of double bonds in the hydrocarbon chain affect membrane fluidity and the efficiency of ordered domain formation. researchgate.net | 1-deoxy-sphingolipids with a cis double bond are less efficient at forming ordered domains compared to their canonical counterparts with a trans double bond. researchgate.net |

| Headgroup Polarity | The polar headgroup, with its amino and hydroxyl groups, anchors the lipid at the membrane interface and interacts with water and other polar molecules. nih.gov | The polar headgroups of sphingolipids are involved in hydrogen bonding networks that contribute to the stability of the membrane structure. mdpi.com |

Structure Activity Relationship Sar Studies of 2 Aminooctadec 8 Ene 1,3,4 Triol Analogues

Impact of Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor that dictates the biological activity of sphingolipid analogues. nih.gov The specific configuration of chiral centers within the molecule significantly influences its ability to interact with target enzymes and receptors.

For many chiral natural compounds, biological activity is intrinsically linked to their specific stereoisomeric form. nih.gov Research on various bioactive molecules has consistently shown that even minor changes in stereochemistry can lead to dramatic differences in potency. nih.gov In the context of sphingolipid analogues, the configuration is critical for potent inhibition of target enzymes. For instance, in studies of saxagliptin, a dipeptidyl peptidase-IV inhibitor, it was unequivocally demonstrated that the molecule's configuration was crucial for its inhibitory activity. nih.gov This principle extends to sphingosine (B13886) analogues, where the spatial orientation of the amino and hydroxyl groups is key to their interaction with binding sites on proteins like sphingosine kinase and protein kinase C. nih.govnih.gov

The biological activity of diastereoisomers can vary significantly, with some isomers being highly active while others are virtually inactive. nih.gov This disparity often arises from the stereospecific requirements of the target's binding pocket. Molecular modeling studies have helped to elucidate these structural and stereochemical necessities for efficient binding and subsequent biological effect. nih.gov For example, only isomers with a specific stereochemical configuration, such as the (5S, αS) isomers in certain nature-inspired compounds, display significant biological activity, which may be related to stereoselective uptake by cells. nih.gov

| Compound Feature | Observation | Implication for Biological Potency | Reference |

|---|---|---|---|

| Chiral Centers | The spatial arrangement of substituents around chiral carbons is crucial. | Specific stereoisomers exhibit significantly higher activity. | nih.gov |

| Diastereoisomers | Different diastereoisomers of the same compound show varied levels of activity. | Target binding sites have strict stereochemical requirements. | nih.gov |

| Enantiomeric Purity | Natural bioactive compounds are often biosynthesized as a single enantiomer. | One enantiomer is typically much more active than the other. | nih.gov |

Effects of Chain Length and Saturation Variations

The length and degree of saturation of the hydrophobic alkyl chain in 2-Aminooctadec-8-ene-1,3,4-triol analogues are critical determinants of their biological activity and selectivity.

Variations in the length of the alkyl chain can impart selectivity for different isoforms of target enzymes, such as sphingosine kinase (SphK). nih.gov Studies on FTY720-derived analogues have shown that modifying the alkyl chain length on the hydrophobic tail can create selectivity for SphK2 over SphK1. nih.gov Generally, increasing the alkyl chain length in certain phospholipid nanoparticles leads to an increase in particle size and a decrease in the concentration of entrapped drugs. nih.gov However, for self-assembled monolayers of alkyl phosphates, a higher degree of order and packing density is observed for chains with more than 15 carbon atoms, which implies stronger intermolecular van der Waals forces. researchgate.net This suggests a complex relationship where an optimal chain length exists for specific biological interactions. For some organic semiconductors, charge mobility decreases as the alkyl chain lengthens in π–π stacking systems, while it increases in herringbone stacking systems. rsc.org

The presence and configuration of double bonds (saturation) in the alkyl chain also play a significant role. For example, treatment of cells with cis-4-methylsphingosine resulted in a marked decrease in sphingolipid biosynthesis, while the trans isomer had a much weaker effect. researchgate.net This indicates that the geometry of the double bond can profoundly influence how the analogue interacts with its target enzymes. However, in other systems like certain phospholipid nanoparticles, the presence of a double bond in the alkyl chain of dioleoylphosphatidylcholine and dierucoylphosphatidylcholine did not significantly affect their physicochemical properties. nih.gov

| Structural Modification | Observed Effect | Biological Implication | Reference |

|---|---|---|---|

| Alkyl Chain Length Variation | Can confer selectivity for SphK2 over SphK1. | Allows for the design of isoenzyme-specific inhibitors. | nih.gov |

| Increased Alkyl Chain Length | Leads to larger particle sizes and lower drug entrapment in some lipid nanoparticles. | Affects formulation properties and potentially bioavailability. | nih.gov |

| Chain Saturation (cis/trans isomerism) | cis-4-methylsphingosine strongly inhibits sphingolipid biosynthesis compared to the trans isomer. | The geometry of the double bond is critical for enzymatic interaction. | researchgate.net |

Influence of Hydroxyl Group Positions and Modifications

The number, position, and modification of hydroxyl (-OH) groups on the sphingoid base are crucial for the biological activity of this compound analogues. These groups are key sites for hydrogen bonding interactions within the binding pockets of target proteins.

The modification of hydroxyl groups can significantly alter the inhibitory profile of sphingolipid analogues. nih.gov For example, the removal of a hydroxyl group on the pyrrolidine (B122466) ring of certain naphthalene-based inhibitors acts as a molecular switch, inducing selective inhibition of SphK2. nih.gov An internal hydroxyl group can form a key hydrogen bond with residues like Asp178 in the SphK1 binding site, an interaction analogous to that of sphingosine itself. nih.gov The presence of this hydroxyl group can stabilize the inhibitor's interaction in the binding cavity, leading to dual inhibition of both SphK1 and SphK2. nih.gov

Conversely, the synthesis of analogues where hydroxyl groups are modified or replaced can lead to a loss of activity. For instance, certain analogues of 7-oxaceramide and 7-oxasphingosine with modifications at the C(1) hydroxyl group were found to be inactive as inhibitors of SphK type 1. nih.gov The mechanism of protein kinase C (PKC) inhibition by sphingosine is also related to its hydroxyl groups, where the positively charged molecule is thought to neutralize the charge of lipids, preventing the interaction required for PKC activity. nih.gov

| Hydroxyl Group Modification | Finding | Impact on Biological Activity | Reference |

|---|---|---|---|

| Removal of a specific -OH group | Can induce selective inhibition of SphK2 over SphK1. | Acts as a molecular switch for isoenzyme selectivity. | nih.gov |

| Presence of an internal -OH group | Forms key hydrogen bonds in the SphK1 binding site. | Can lead to dual inhibition of SphK1 and SphK2. | nih.gov |

| Modification at C(1)-OH | Resulted in inactive analogues of 7-oxasphingosine for SphK1 inhibition. | Highlights the importance of the C(1)-OH for this specific activity. | nih.gov |

Correlation between Structural Features and Specific Biological Activities

The specific combination of structural features in this compound analogues directly correlates with their biological activities, such as the inhibition of specific enzyme isoforms.

SAR studies have successfully identified key structural elements that confer inhibitory activity. For instance, in a series of naphthalene-based SphK2 inhibitors, a 4-trifluoromethylbenzyl "tail" was found to significantly increase potency and selectivity for SphK2. nih.gov Molecular docking studies suggest these inhibitors adopt a binding mode similar to sphingosine itself, emphasizing the role of the tail region in determining SphK selectivity. nih.gov Similarly, replacing a homoproline motif with proline in other synthetic inhibitors, while keeping a 1,2,3-triazole pharmacophore, resulted in compounds that were more selective for SphK2 over SphK1. nih.gov

The development of isoenzyme-specific inhibitors is a key goal of SAR studies. A water-soluble sphingosine analogue, (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol (SK1-I), was identified as a potent and specific inhibitor of SphK1, without inhibiting SphK2 or protein kinase C. nih.gov This specificity is crucial, as SphK1 and SphK2 can have different, sometimes opposing, roles in cell signaling pathways. nih.gov For inhibitors of atypical protein kinase C (aPKC), studies have highlighted the requirement for electron-donating moieties on a phenylthiophene backbone to achieve high efficacy. nih.gov These findings demonstrate that a systematic variation of the structural components of sphingolipid analogues allows for the fine-tuning of their biological activity and selectivity.

| Structural Feature | Correlated Biological Activity | Example | Reference |

|---|---|---|---|

| 4-Trifluoromethylbenzyl "tail" | Increased potency and >20-fold selectivity for SphK2. | Naphthalene-based inhibitors like SLC5091592 (7n). | nih.gov |

| 1,2,3-Triazole pharmacophore with proline | High specificity for SphK2 over SphK1. | Compounds 21c, 21e, 21g, 25e-h, 29a-c. | nih.gov |

| (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl) structure | Potent and isoenzyme-specific inhibition of SphK1. | SK1-I (BML-258). | nih.gov |

| Electron-donating moieties on a phenylthiophene backbone | Inhibition of atypical protein kinase C (aPKC). | Inhibitors of VEGF/TNF-induced vascular endothelial permeability. | nih.gov |

Advanced Analytical Methodologies in Research on 2 Aminooctadec 8 Ene 1,3,4 Triol

Chromatographic Separations for Compound Libraries

Chromatographic techniques are fundamental for isolating and purifying 2-Aminooctadec-8-ene-1,3,4-triol and its derivatives from complex biological mixtures, enabling further detailed analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone in sphingolipid analysis due to its high sensitivity and specificity. nih.govnih.govnih.gov This powerful combination allows for the separation, identification, and quantification of various sphingolipid species, even at low concentrations. nih.govjst.go.jp

In the context of analyzing compounds like this compound, LC-MS methods are developed to handle the diversity of sphingolipid structures. nih.govnih.gov Different LC approaches, such as reversed-phase and normal-phase chromatography, are employed to separate sphingolipids based on their physicochemical properties. nih.gov For instance, reversed-phase LC separates molecules based on hydrophobicity, which is useful for distinguishing between sphingoid bases with different chain lengths and saturation levels. nih.govwikipedia.org Normal-phase LC, on the other hand, separates compounds based on the polarity of their headgroups. nih.govnih.gov

The mass spectrometer component provides crucial information on the molecular weight and structure of the eluted compounds. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable, as it allows for the fragmentation of selected ions to yield structural details, such as the composition of the sphingoid base and any attached fatty acids or sugar moieties. lipidmaps.orglipidmaps.org The development of robust LC-MS/MS methods has been instrumental in advancing the field of "sphingolipidomics," the comprehensive analysis of all sphingolipids in a biological system. nih.govexlibrisgroup.com

Column Chromatography and Reversed-Phase Chromatography

Traditional column chromatography and its modern iteration, reversed-phase chromatography, are essential for the preparative and analytical separation of sphingolipids. nih.govsigmaaldrich.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental technique for the initial purification of lipid extracts. azolifesciences.com

Reversed-phase chromatography is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. wikipedia.orgyoutube.com This technique is highly effective for separating long-chain molecules like this compound based on differences in their alkyl chain length and degree of unsaturation. wikipedia.orgacs.org The most common stationary phases for reversed-phase chromatography are silica-based materials chemically bonded with alkyl chains, such as C8 or C18. jst.go.jpwikipedia.org The separation is achieved by manipulating the composition of the polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.org By using a gradient elution, where the solvent composition is changed over time, a wide range of sphingolipid species with varying hydrophobicities can be effectively separated. jst.go.jp

Data Analysis and Interpretation in Complex Mixtures

The analysis of complex lipid mixtures generates vast amounts of data that require sophisticated methods for interpretation to elucidate the structures of individual components.

Two-Dimensional NMR Spectral Analysis for Complex Glycosphingolipids

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of complex glycosphingolipids. nih.gov While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. nih.gov Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in identifying the spin systems of individual sugar residues within the glycan chain. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the sequence of sugars and the glycosidic linkages between them. nih.gov For a compound like this compound, which can be a backbone for various glycosphingolipids, 2D NMR is invaluable for characterizing the attached carbohydrate moieties. nih.gov

Mass Spectrometry Fragmentation Analysis for Double Bond Localization (e.g., Dimethyl Disulfide Derivatives)

Determining the precise location of double bonds within the long alkyl chain of sphingoid bases like this compound is a significant analytical challenge. nih.gov While standard mass spectrometry can confirm the presence of a double bond, its exact position is not readily apparent from typical fragmentation patterns. lipidmaps.org To overcome this, derivatization techniques are often employed prior to MS analysis.

One such method involves the derivatization of the double bond with dimethyl disulfide (DMDS). The resulting derivative, when subjected to electron ionization (EI) or collision-induced dissociation (CID), produces characteristic fragment ions that cleave at the original site of the double bond. nih.gov The masses of these fragments allow for the unambiguous assignment of the double bond's location. This technique has been successfully applied to the structural characterization of various unsaturated lipids, including sphingolipids. nih.gov

Use of Analytical Standards and Validated Datasets in Research

The accuracy and reliability of analytical data in sphingolipid research heavily depend on the use of appropriate analytical standards and validated datasets. nih.govjst.go.jpexlibrisgroup.com Analytical standards, which are pure, well-characterized compounds, are essential for the identification and quantification of sphingolipids in biological samples. exlibrisgroup.com They are used to calibrate instruments, determine retention times in chromatography, and validate fragmentation patterns in mass spectrometry. jst.go.jp

For quantitative analysis, stable isotope-labeled internal standards are often employed. nih.gov These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of isotopes like ¹³C or ²H. By adding a known amount of the internal standard to a sample, the concentration of the endogenous analyte can be accurately determined by comparing their respective signal intensities in the mass spectrometer. nih.govnih.gov

Validated datasets and spectral libraries, such as those provided by initiatives like the LIPID MAPS consortium, are invaluable resources for the lipidomics community. avantiresearch.commdpi.com These databases contain a wealth of information on a wide range of lipids, including their chromatographic behavior, mass spectral data, and fragmentation patterns. mdpi.com Researchers can compare their experimental data to these validated datasets to confidently identify known lipids and potentially discover novel ones. mdpi.comacs.org The availability of such resources significantly enhances the throughput and reliability of sphingolipid analysis. nih.govexlibrisgroup.com

Future Research Directions and Applications in Lipidomics

Elucidation of Undiscovered Biological Functions

While the fundamental roles of sphingolipids in membrane structure and signaling are well-established, the specific functions of 2-Aminooctadec-8-ene-1,3,4-triol are only beginning to be explored. Initial studies have provided tantalizing clues, identifying it as a potential biomarker in cardiovascular events and as a constituent of plant-derived compounds with antimicrobial properties.

Detailed Research Findings:

Cardiovascular Health: A human plasma metabolomics study identified dehydrophytosphingosine (B1254811) as one of two key metabolites in a biomarker panel with high predictive value for early-onset ventricular fibrillation following ST-elevated myocardial infarction nih.govnih.gov. This suggests a potential role in the pathophysiology of cardiac events, possibly related to its known function as a natural inflammation regulator nih.gov.

Antimicrobial Activity: This sphingoid base has been identified as a core component of cerebrosides isolated from the plant Euphorbia platyphyllos researchgate.net. These resulting glycosphingolipids demonstrated notable antifungal and antitubercular activities, pointing to a role for the base in defense mechanisms researchgate.net.

Plant Biology: Dehydrophytosphingosine has been reported to be present in the model plant Arabidopsis thaliana nih.gov. Sphingolipids in plants are crucial for a wide range of functions, including signal transduction, pollen development, and mediating responses to both biotic and abiotic stress nih.gov.

Future research must move beyond these initial findings to build a comprehensive functional profile. A primary objective will be to determine if the free form of this compound possesses independent signaling functions, similar to sphingosine (B13886) and sphingosine-1-phosphate, or if its activity is confined to its role as a structural backbone for more complex lipids. Investigating its interactions with protein targets, its influence on membrane biophysics, and its role in cellular processes such as apoptosis and autophagy will be critical avenues of exploration gerli.com.

Targeted Synthesis of Bioactive Stereoisomers

Like other phytosphingosines, this compound is a stereochemically complex molecule, possessing multiple chiral centers nih.govcardiff.ac.uk. The precise spatial arrangement of its hydroxyl and amino groups is expected to be critical for its biological activity. The natural form has been identified as (2S,3S,4R,8E)-2-aminooctadec-8-ene-1,3,4-triol nih.gov. However, other stereoisomers may exist or could be synthesized, potentially yielding novel biological activities or inhibitory properties.

Future research efforts must focus on the stereocontrolled synthesis of all possible stereoisomers of this compound. This endeavor will provide the necessary chemical tools to:

Confirm the Bioactive Configuration: Systematically testing each isomer will allow researchers to definitively identify the stereochemistry responsible for the observed antifungal or cardiovascular effects nih.govresearchgate.net.

Uncover Novel Functions: Synthetic isomers may exhibit unique biological activities not present in the natural form, such as acting as specific enzyme inhibitors or receptor antagonists within the sphingolipid metabolic network.

Establish Structure-Activity Relationships (SAR): A library of stereoisomers is essential for detailed SAR studies. By comparing the activities of different isomers, researchers can understand how the orientation of each functional group contributes to molecular recognition and function. Synthetic approaches developed for other bioactive sphingolipids, such as phytosphingosine (B30862) and its analogs, can serve as a methodological foundation acs.orgbeemelmanns-lab.de.

Exploration of Environmental and Ecological Roles (e.g., Ecometabolomics)

Ecometabolomics, the study of metabolic interactions between organisms and their environment, offers a powerful lens through which to investigate the role of this compound. Its confirmed presence in plants suggests it may play a significant role in ecological dynamics nih.govresearchgate.net.

Key Research Areas:

Plant-Microbe Interactions: Sphingolipids are increasingly recognized as key players in the complex relationships between plants and fungi researchgate.netcreaf.cat. The accumulation of sphingolipids has been observed in mycorrhizal plants, where they are associated with maintaining cell membrane integrity during fungal penetration researchgate.netcreaf.cat. Future studies could investigate whether this compound is specifically produced or modulated during pathogenic or symbiotic fungal interactions. Its role as a building block for antifungal cerebrosides strongly supports its involvement in plant defense researchgate.net.

Metabolic Response to Environmental Stress: Plant sphingolipid metabolism is known to be altered in response to environmental stressors nih.gov. Research is needed to determine if the synthesis of this compound is upregulated under specific conditions, such as drought, salinity, or pathogen attack, positioning it as a potential biomarker for plant health and stress.

Distribution Across Species: A broader survey of plants, fungi, and bacteria is needed to map the distribution of this sphingoid base in different ecosystems. This could reveal previously unknown ecological niches where it plays a critical functional role.

Development of Tools for Sphingolipid Metabolism Pathway Interrogation

Understanding the precise role of this compound within the intricate network of sphingolipid metabolism requires the development of specialized molecular tools nih.gov. The complexity of this network, with its myriad interconverting intermediates, makes it challenging to trace the fate and function of a single compound aiche.org.

The future development of bespoke chemical probes based on the structure of this compound is a high-priority research direction. These tools would enable researchers to perform sophisticated experiments to interrogate its metabolic pathway with high precision.

| Type of Chemical Tool | Potential Application for this compound Research | Reference |

|---|---|---|

| Fluorescently Labeled Analogs | Enable visualization of the compound's subcellular localization and transport dynamics within living cells using fluorescence microscopy. | biorxiv.orgthermofisher.com |

| Clickable Probes (e.g., with alkyne or azide (B81097) tags) | Allow for the tagging and subsequent isolation of the sphingoid base and its downstream metabolites, facilitating pathway analysis and the identification of interacting proteins. | nih.gov |

| Photoactivatable or Photoswitchable Analogs | Provide spatiotemporal control over the release or activity of the compound, allowing researchers to study its effects at specific times and locations within a cell. | |

| Specific Enzyme Inhibitors | Development of molecules that specifically block the synthesis or degradation of this compound would help elucidate its metabolic flux and necessity for specific cellular functions. | researchgate.net |

By creating these tailored molecular probes, the scientific community can begin to precisely map the synthesis, degradation, and modification of this compound, ultimately providing a clear picture of its contribution to the broader sphingolipidome.

Q & A

Advanced Research Questions

Q. How can stereochemical variations in 2-Aminooctadec-8-ene-1,3,4-triol impact its biological activity?

- Answer : The (2S,3S,4R,8E) configuration is essential for binding to serine palmitoyltransferase in sphingolipid biosynthesis. To study stereochemical effects:

- Method : Synthesize enantiomers via asymmetric catalysis and compare bioactivity using kinetic assays.

- Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity differences. Contradictions in reported activities (e.g., antimicrobial vs. pro-inflammatory effects) may arise from stereochemical impurities; validate purity via chiral HPLC .

Q. What factorial design approaches optimize the synthetic yield of this compound?

- Answer : Apply a 2³ factorial design to test three variables: reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (hexane vs. THF). Use response surface methodology (RSM) to model interactions. For example:

- Key factors : High temperature (≥80°C) improves ring-opening of epoxide intermediates but risks racemization.

- Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported data on this compound’s role in apoptosis?

- Answer : Contradictions often stem from cell-type specificity or concentration-dependent effects. A systematic approach includes:

- Meta-analysis : Collate data from PubMed and SciFinder, focusing on studies using ≥95% pure compound.

- Experimental replication : Use standardized protocols (e.g., Annexin V/PI staining in HeLa vs. Jurkat cells).

- Theoretical framing : Link results to sphingolipid rheostat theory, where ceramide/sphingosine-1-phosphate ratios determine cell fate .

Q. What advanced separation technologies enhance purification of this compound from complex mixtures?

- Answer : Membrane-based separations (e.g., ultrafiltration with 10 kDa MWCO filters) or countercurrent chromatography (CCC) reduce lipid contamination. Monitor purity via LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting m/z 316.3 → 298.2 (characteristic fragment) .

Methodological Considerations

- Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., NMR for structure, MS for purity).

- Theoretical Integration : Anchor experiments to sphingolipid metabolism pathways or membrane biophysics frameworks .

- Instrumentation : Prioritize high-resolution microspectroscopy (e.g., ToF-SIMS) for surface interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.